Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate
Description
Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate is a benzofuran derivative characterized by a benzofuran core substituted with an ethyl carboxylate group at position 2 and a 2,3-dimethoxybenzoyl-amino moiety at position 2. The 2,3-dimethoxybenzoyl group introduces electron-donating methoxy substituents, which may influence solubility, crystallinity, and intermolecular interactions such as hydrogen bonding or π-stacking .
Properties
IUPAC Name |
ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO6/c1-4-26-20(23)18-16(12-8-5-6-10-14(12)27-18)21-19(22)13-9-7-11-15(24-2)17(13)25-3/h5-11H,4H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGHPQIGVYACKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate typically involves the reaction of 2,3-dimethoxybenzoic acid with appropriate amine derivatives. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF). The resulting intermediate is then subjected to esterification to obtain the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: The compound is investigated for its use in the production of advanced materials, such as polymers and electronic components
Mechanism of Action
The mechanism of action of Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets. The benzofuran ring system can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to the desired biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Functional Group Variations
The following table summarizes key structural analogs and their substituent differences compared to the target compound:
| Compound Name | Position 3 Substituent | Position 2 Group | Notable Features |
|---|---|---|---|
| Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate (Target) | 2,3-dimethoxybenzoyl-amino | Ethyl carboxylate | Electron-donating methoxy groups |
| Ethyl 3-((isopropylimino)methyleneamino)-2,3-dihydrobenzofuran-2-carboxylate | Isopropylimino-methyleneamino | Ethyl carboxylate | Saturated dihydrobenzofuran; imino group |
| Ethyl 3-{[(3-methylanilino)(1H-1,2,4-triazol-1-yl)methylidene]amino}-1-benzofuran-2-carboxylate | 3-methylanilino-triazolyl-methylidene-amino | Ethyl carboxylate | Triazole ring; aromatic amine interaction |
Key Observations:
Hydrogen Bonding: The triazole-containing analog introduces a 1,2,4-triazole ring, which can act as both a hydrogen bond donor and acceptor, unlike the methoxy groups in the target compound. This may influence binding affinity in biological systems .
Steric Hindrance: The isopropylimino group in the dihydro analog introduces bulkier substituents, which may reduce solubility or limit access to active sites in target proteins compared to the planar benzoyl group in the target compound .
Biological Activity
Ethyl 3-[(2,3-dimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, focusing on its anticancer, antibacterial, and enzyme inhibitory activities.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 369.373 g/mol. The compound features a benzofuran core linked to an ethyl carboxylate group and a dimethoxybenzoyl moiety, which may contribute to its biological activities.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research has indicated that derivatives of benzofuran compounds exhibit significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study evaluating benzofuran-based carboxylic acids, it was found that certain derivatives displayed promising antiproliferative activity against human breast cancer cell lines MCF-7 and MDA-MB-231. Specifically, one derivative exhibited an IC50 value of , indicating strong inhibition of cell proliferation . The compound was shown to induce cell cycle arrest and apoptosis in treated cells.
Table 1: Apoptotic Effects of Benzofuran Derivatives on MDA-MB-231 Cells
| Compound | Total % Apoptosis | Early Apoptosis % | Late Apoptosis % | Necrosis % |
|---|---|---|---|---|
| Control | 1.46 | 0.47 | 0.31 | 0.68 |
| Derivative 9e | 34.29 | 8.11 | 23.77 | 2.41 |
The data indicates that treatment with derivative 9e significantly increased both early and late apoptosis rates compared to controls .
Antibacterial Activity
Benzofuran derivatives have also been evaluated for their antibacterial properties. In vitro studies have shown that these compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Screening
In a recent investigation, several benzofuran derivatives were screened against E. coli and Bacillus subtilis. One derivative demonstrated an MIC value of against Bacillus subtilis, comparable to the standard antibiotic penicillin . This suggests potential for development as an antibacterial agent.
Enzyme Inhibition
The compound has been assessed for its inhibitory effects on key enzymes involved in cancer progression and other pathological conditions.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are metalloenzymes implicated in tumorigenesis and pH regulation within tissues. Certain benzofuran derivatives have shown moderate to strong inhibition against various isoforms of carbonic anhydrase, with IC50 values ranging from to . This inhibition could provide therapeutic benefits in cancer treatment by disrupting tumor microenvironmental stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
